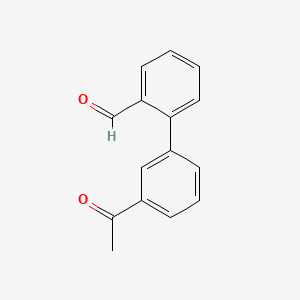
2-Cyclobutylmorpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutylmorpholine hydrochloride is a chemical compound with the molecular formula C8H16ClNO. It has a molecular weight of 177.67. It is typically in liquid form .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutyl group attached to a morpholine ring . The morpholine ring is a six-membered ring with one nitrogen atom and one oxygen atom . The exact three-dimensional structure would require more detailed analysis, such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 177.67 and a molecular formula of C8H16ClNO. More specific physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination.Aplicaciones Científicas De Investigación
Environmental Fate and Toxicology
Research on the environmental fate of veterinary pharmaceuticals highlights the complexity of predicting the mobility of chemicals like 2-Cyclobutylmorpholine hydrochloride in soil. The variation in sorption coefficients indicates a wide range of mobility, suggesting that hydrophobic partitioning might not be the sole mechanism affecting the environmental behavior of such compounds (Tolls, 2001).
Toxicology Reviews
Toxicology reviews of compounds such as 2-Hydroxypropyl-β-cyclodextrin and Triclosan provide essential data on the safety and environmental impact of chemical substances. These reviews are crucial for understanding the potential risks associated with chemical usage and highlight the importance of comprehensive safety evaluations (Gould & Scott, 2005); (Rodricks et al., 2010).
Bioorganometallic Chemistry
The study of molybdocene dichloride in bioorganometallic chemistry sheds light on the potential biomedical applications of organometallic compounds. Such research indicates the possibility of using these compounds in therapeutic contexts, including antitumor activities (Waern & Harding, 2004).
Environmental Contaminants
Research on antimicrobial compounds like Triclosan has identified them as emerging environmental contaminants. Studies focus on their occurrence, toxicity, and degradation in the environment, providing a framework for understanding the environmental impact of widespread chemical use (Bedoux et al., 2012).
Applications in Drug Delivery
Cyclodextrins and their derivatives are explored for their utility in drug delivery, improving the solubility, stability, and bioavailability of drugs. This research area exemplifies how chemical compounds can be engineered to enhance pharmaceutical formulations (Challa et al., 2005).
Propiedades
IUPAC Name |
2-cyclobutylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7(3-1)8-6-9-4-5-10-8;/h7-9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOVINQEHAKOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CNCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2734437.png)
![(4-(benzylthio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2734438.png)
![N-allyl-2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2734440.png)
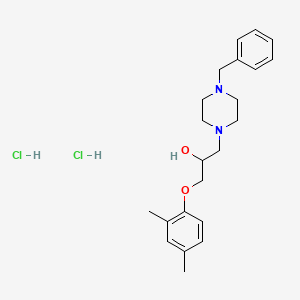
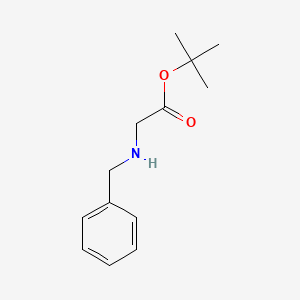



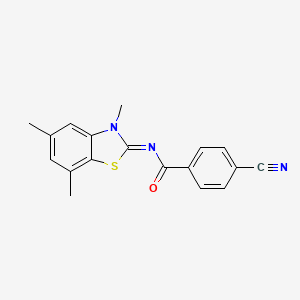
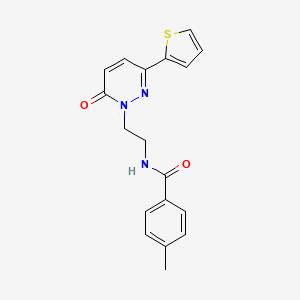
![3-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2734455.png)
![Methyl (E)-4-[[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-oxobutyl]amino]-4-oxobut-2-enoate](/img/structure/B2734456.png)

